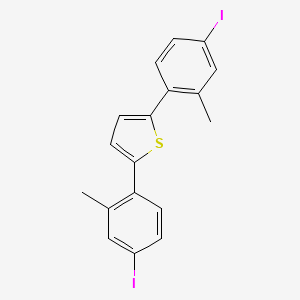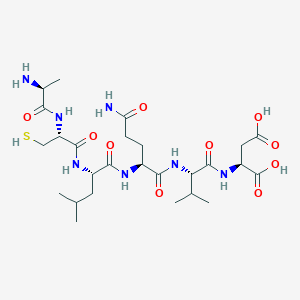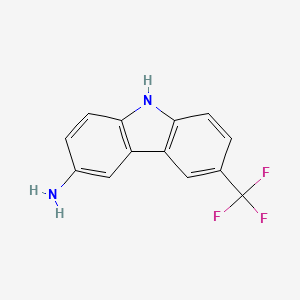![molecular formula C12H18O B12605992 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one CAS No. 917906-14-0](/img/structure/B12605992.png)
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]heptan-2-yl)-3-methylbut-2-en-1-one is an organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptane-1-carboxylates: Utilized in asymmetric synthesis and as intermediates in chemical reactions.
Norborneol: A stereoisomer of bicyclo[2.2.1]heptan-2-ol, used in various chemical applications.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one is unique due to its specific bicyclic structure and the presence of a methylbutenone moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
917906-14-0 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-8(2)5-12(13)11-7-9-3-4-10(11)6-9/h5,9-11H,3-4,6-7H2,1-2H3 |
Clave InChI |
IQQDBTFACNRLML-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1CC2CCC1C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)

![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

